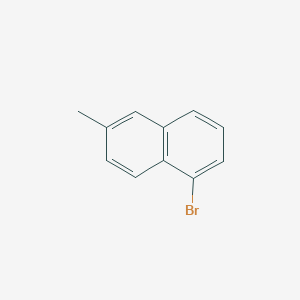

1-Bromo-6-methylnaphthalene

描述

Significance of Polycyclic Aromatic Hydrocarbons (PAHs) in Chemical Research

Polycyclic aromatic hydrocarbons (PAHs) are organic compounds composed of multiple fused aromatic rings. matec-conferences.org They are ubiquitous in the environment, arising from both natural sources like forest fires and anthropogenic activities such as the combustion of fossil fuels. nih.govoregonstate.edu In the realm of chemical research, PAHs are of paramount importance due to their unique electronic and structural properties. ijrpr.com Their delocalized π-electron systems grant them exceptional stability and make them susceptible to a variety of chemical transformations, particularly electrophilic substitution reactions. ijrpr.com This reactivity makes them valuable building blocks in organic synthesis for creating more complex molecules, including pharmaceuticals, dyes, and polymers. ijrpr.comnumberanalytics.com Furthermore, the study of PAHs is crucial for understanding and mitigating their environmental and health impacts, as some are known carcinogens and mutagens. nih.govmdpi.comtandfonline.com

The Role of Halogenation in Naphthalene (B1677914) Chemistry

Halogenation, the process of introducing one or more halogen atoms into a molecule, is a fundamental transformation in organic chemistry that significantly modifies the properties of the parent compound. numberanalytics.com In naphthalene chemistry, halogenation serves several key purposes. The introduction of a halogen, such as bromine or chlorine, alters the electron distribution within the naphthalene ring system, influencing its reactivity in subsequent chemical reactions. docbrown.info Halogenated naphthalenes are often used as versatile intermediates in organic synthesis. numberanalytics.comgoogle.com The carbon-halogen bond can be readily cleaved or participate in various cross-coupling reactions, allowing for the construction of more complex molecular architectures. mdpi.com This makes them valuable precursors for the synthesis of pharmaceuticals, agrochemicals, and advanced materials. google.com Moreover, halogenation can fine-tune the photophysical and electronic properties of naphthalene derivatives, which is particularly relevant in the development of materials for organic electronics. acs.org

Structural Features and Research Relevance of 1-Bromo-6-methylnaphthalene

This compound is a derivative of naphthalene that features a bromine atom at the 1-position and a methyl group at the 6-position of its fused ring structure. Its molecular formula is C11H9Br, and it has a molecular weight of 221.096 g/mol . chemsynthesis.com The presence and positions of these two substituents are critical to its chemical identity and reactivity. The bromine atom, being an electronegative and good leaving group, provides a reactive site for nucleophilic substitution and cross-coupling reactions. The methyl group, on the other hand, influences the electronic properties of the naphthalene ring through its electron-donating inductive effect and can also be a site for further chemical modification.

The specific substitution pattern of this compound makes it a valuable intermediate in organic synthesis. Researchers utilize this compound as a building block to construct more complex molecules with potential applications in various fields. The distinct reactivity of the bromo and methyl groups allows for selective transformations, providing a pathway to a diverse range of substituted naphthalene derivatives.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 68251-76-3 |

| Molecular Formula | C11H9Br |

| Molecular Weight | 221.09 g/mol |

| Purity | 95% |

This table is based on available data. synchem.de

Overview of Current Research Landscape Pertaining to Halogenated Methylnaphthalenes

The current research landscape for halogenated methylnaphthalenes is active and diverse, with studies spanning organic synthesis, materials science, and environmental chemistry. Researchers are exploring new and efficient methods for the synthesis of these compounds, often focusing on regioselective halogenation and methylation techniques. The chlorination of 2-methylnaphthalene (B46627), for instance, has been studied to understand the formation of substitution and addition products. rsc.org

In synthetic chemistry, halogenated methylnaphthalenes serve as key intermediates. For example, 1-bromo-2-methylnaphthalene (B105000) is utilized in studies of electrochemical reduction and the formation of radical anions, which can lead to the synthesis of novel dimeric structures. mdpi.com The development of efficient synthetic routes to compounds like 1-bromo-2-methylnaphthalene from readily available starting materials is an area of ongoing investigation. rsc.org

Furthermore, these compounds are instrumental in the development of advanced materials. Halogenation is a known strategy to tune the properties of naphthalene-based nonfullerene acceptors for organic photovoltaic devices. acs.org The study of various halogenated naphthalene derivatives contributes to a deeper understanding of structure-property relationships in these materials. Research also extends to the analytical detection of halogenated compounds, with methods being developed for their determination at trace levels. rsc.org

Table 2: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Naphthalene |

| 2-Methylnaphthalene |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1-bromo-6-methylnaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9Br/c1-8-5-6-10-9(7-8)3-2-4-11(10)12/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEDPUGSDUDHPMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10348768 | |

| Record name | 1-bromo-6-methylnaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10348768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68251-76-3 | |

| Record name | 1-bromo-6-methylnaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10348768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-bromo-6-methylnaphthalene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Mechanistic Investigations of 1 Bromo 6 Methylnaphthalene

Fundamental Reaction Pathways Involving the Bromo-Substituent

The bromo-substituent on the naphthalene (B1677914) core is the primary site of reactivity, undergoing substitution reactions or bond cleavage through electrochemical and photochemical methods.

Carbon-Bromine Bond Activation and Cleavage

Activation of the C-Br bond is a key strategy for the functionalization of 1-bromo-6-methylnaphthalene. This can be achieved through electrochemical, photochemical, or theoretical modeling approaches, which provide deep insights into the bond dissociation dynamics.

The electrochemical reduction of bromo-naphthalenes provides a powerful method for C-Br bond cleavage. Studies on closely related isomers, such as 1-bromo-2-methylnaphthalene (B105000) and 1-bromo-4-methylnaphthalene (B1266045), have elucidated the mechanistic details of this process. uni-muenchen.dethieme-connect.com The reduction of these compounds typically proceeds via a "stepwise" mechanism. thieme-connect.comwiley-vch.de

In the case of 1-bromo-2-methylnaphthalene, the resulting 2-methylnaphthalene (B46627) radical can then react with another radical to form a stable dimer, such as 1,1'-binaphthalene, 2,2'-dimethyl. sigmaaldrich.com This demonstrates that electrochemical reduction can be a tool for both dehalogenation and the formation of new C-C bonds. Studies on the electrochemical reduction of 1-bromo-4-methylnaphthalene in the presence of a deuterium (B1214612) source (D₂O) resulted in the formation of deuterated naphthalene, suggesting that the intermediate formed after C-Br cleavage is effectively trapped, which could involve an organometallic species or a two-electron transfer process. uni-muenchen.de

The carbon-bromine bond in bromonaphthalenes can also be cleaved using photochemical methods. Research on the photochemistry of 2-bromonaphthalene (B93597) (BrN) using two-laser, two-color techniques has shown that C-Br bond cleavage can be initiated from upper triplet states (Tn). acs.orgresearchgate.net

Upon initial photoexcitation, the molecule reaches an excited singlet state, followed by intersystem crossing to the triplet manifold (T₁). Subsequent absorption of a second photon excites the molecule to a higher triplet state (Tn), from which bond dissociation occurs. acs.org The process is believed to yield an in-cage radical pair, consisting of a naphthyl radical and a bromine atom. researchgate.net This radical pair can then undergo several competing processes: geminate recombination to regenerate the starting material, or escape from the solvent cage to form free radicals. acs.org

Nanosecond time-resolved resonance Raman spectroscopy studies on 2-bromonaphthalene suggest that the T₁→Tn transition does not excite a directly dissociative state. Instead, the efficient C-Br bond cleavage observed is likely due to a predissociative mechanism, where the initially populated excited state crosses over to a dissociative potential energy surface. hku.hk The triplet photobleaching quantum yield for 2-bromonaphthalene in benzene (B151609), a measure of the efficiency of this process, is approximately 0.12. acs.orgresearchgate.net These findings on 2-bromonaphthalene provide a fundamental framework for understanding the likely photochemical C-Br bond dissociation dynamics in its isomer, this compound.

Theoretical modeling, particularly using Density Functional Theory (DFT) and Dynamic Reaction Coordinate (DRC) calculations, has been instrumental in dissecting the C-Br bond dissociation at a molecular level. thieme-connect.comacs.org These studies, performed on the 1-bromo-2-methylnaphthalene radical anion, corroborate the stepwise mechanism suggested by experimental results. sigmaaldrich.com

Calculations show that upon electron uptake, the resulting radical anion can exist in two different electronic states, a ²A' (σ radical) or a ²A'' (π radical), depending on the molecular orbital the unpaired electron occupies. The potential energy surface (PES) for the dissociation of the C-Br bond is highly dependent on which state is considered. The PES for the ²A'' (π radical) state shows an associative, "Morse-like" curve, indicating a stable bond. sigmaaldrich.com In contrast, the PES for the ²A' (σ radical) state is dissociative, showing no energy barrier for the cleavage of the C-Br bond.

These theoretical models confirm that the transfer of an electron is a critical step for enabling the C-Br bond dissociation, as the potential energy curve for the neutral molecule is associative. sigmaaldrich.com The calculations provide a detailed picture where the formation of the radical anion leads to the cleavage of the C-Br bond, yielding a bromide anion and a 2-methylnaphthalene radical, with all reaction paths being energetically feasible. wiley-vch.deacs.org

Transition Metal-Catalyzed Cross-Coupling Reactions of this compound

Transition metal-catalyzed cross-coupling reactions are among the most powerful and versatile methods in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. Aryl bromides like this compound are excellent substrates for these reactions. While specific studies on this compound are not extensively detailed in readily available literature, a wealth of data on closely related isomers demonstrates their broad utility in reactions such as Suzuki-Miyaura, Heck, and Negishi couplings.

The Suzuki-Miyaura coupling, which typically employs a palladium catalyst to couple an aryl halide with an organoboron compound, is widely used. For instance, 1-bromo-2-methylnaphthalene is a common starting material for synthesizing sterically hindered biaryls via Suzuki coupling. Similarly, 1-bromo-4-methylnaphthalene has been effectively used in Suzuki-Miyaura reactions. sigmaaldrich.com The reactivity of brominated naphthalenes is influenced by the position of the substituents; for example, the bromine at the 6-position in 6-bromo-1-methoxynaphthalene (B1334983) is noted to favor coupling reactions at that site. Heck coupling has also been successfully applied to related structures, such as the reaction of 1-amino-6-bromo-4-methylnaphthalene with styrene (B11656) derivatives. rsc.org

These reactions generally proceed through a catalytic cycle involving three key steps:

Oxidative Addition: The aryl bromide (Ar-Br) reacts with the low-valent metal catalyst (e.g., Pd(0)) to form a high-valent organometallic complex (Ar-Pd(II)-Br).

Transmetalation: The organic group from the coupling partner (e.g., an organoboron reagent in Suzuki coupling) is transferred to the palladium center, displacing the halide.

Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated as the final product (Ar-R), regenerating the low-valent catalyst.

The table below summarizes findings from cross-coupling reactions involving isomers and closely related analogues of this compound, illustrating the general applicability of these methods.

| Aryl Bromide Substrate | Coupling Reaction | Coupling Partner | Catalyst System (Typical) | Product Type | Reference(s) |

| 1-Bromo-2-methylnaphthalene | Suzuki-Miyaura | Arylboronic acids | Pd(OAc)₂ / Chiral Phosphine Ligand | Axially chiral biaryls | mdpi.com |

| 1-Bromo-2-methylnaphthalene | Suzuki-Miyaura | Aryldimethylsilanolates | (MeCN)₂PdCl₂ / Bis-hydrazone Ligand | Biaryls | acs.org |

| 1-Bromo-4-methylnaphthalene | Suzuki-Miyaura | Phenylboronic acid | Not specified | Substituted biaryl | sigmaaldrich.com |

| 1-Amino-6-bromo-4-methylnaphthalene | Heck Coupling | Styrene derivatives | Not specified | Stilbene derivatives | rsc.org |

| 6-Bromo-1-methoxynaphthalene | Suzuki-Miyaura | Boronic acids | Palladium catalysts | Biaryl compounds |

Derivatization and Functionalization Strategies of the Methyl Group and Naphthalene Ring

The naphthalene ring system of this compound is susceptible to electrophilic aromatic substitution, a class of reactions that includes Friedel-Crafts acylation. organic-chemistry.org In this reaction, an acyl group is introduced onto the aromatic ring using an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). organic-chemistry.orglibretexts.org

For naphthalene derivatives, electrophilic substitution typically occurs at the α-position (C1, C4, C5, C8) as the intermediate carbocation is more stabilized by resonance. uomustansiriyah.edu.iq However, the existing substituents on the this compound ring will direct the position of further substitution. The bromo group is deactivating but ortho-, para-directing, while the methyl group is activating and ortho-, para-directing. The interplay of these electronic and steric effects will determine the regioselectivity of the Friedel-Crafts acylation. Acylation of this compound could potentially lead to the introduction of an acetyl group at various positions on the naphthalene nucleus, with the precise location depending on the reaction conditions.

The methyl group of this compound offers a site for various chemical transformations, allowing for further functionalization.

Side-Chain Bromination: The methyl group can undergo free-radical bromination, typically using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide or under photochemical conditions. rsc.orgthieme-connect.de This reaction selectively introduces a bromine atom onto the benzylic position, converting the methyl group into a bromomethyl group (-CH₂Br). rsc.org This transformation is valuable as the resulting benzylic bromide is a reactive intermediate that can participate in various nucleophilic substitution reactions. For instance, 2,6-dimethylnaphthalene (B47086) can be selectively brominated on one of the methyl groups to yield 2-methyl-6-bromomethylnaphthalene. rsc.org A similar selective bromination would be expected for the methyl group of this compound. In some cases, two-phase electrolysis can also be employed for side-chain bromination of alkyl aromatic compounds. cecri.res.in

Side-Chain Oxidation: The methyl group can be oxidized to introduce oxygen-containing functional groups. Depending on the oxidizing agent and reaction conditions, the methyl group can be converted to an aldehyde (-CHO) or a carboxylic acid (-COOH). For example, the oxidation of 2-methyl-1,1'-binaphthyls to the corresponding carboxylic acids has been achieved in a three-step sequence involving NBS bromination to the benzylic bromide, conversion to an aldehyde, and subsequent oxidation with potassium permanganate (B83412) (KMnO₄). oup.com Similar strategies could be applied to this compound to yield 1-bromo-6-naphthaldehyde or 1-bromo-6-naphthoic acid. Biological oxidation of methyl-substituted naphthalenes by certain bacteria can also lead to the formation of naphthoic acids. nih.gov

Table 3: Summary of Side-Chain Modifications

| Reaction | Reagent(s) | Functional Group Transformation |

| Bromination | N-Bromosuccinimide (NBS), Initiator | -CH₃ → -CH₂Br |

| Oxidation | Potassium Permanganate (KMnO₄) | -CH₃ → -COOH |

Dimerization Pathways and Formation of Chiral Binaphthalenes

The electrochemical reduction of 1-bromo-2-methylnaphthalene has been studied as a pathway to form binaphthalene dimers. mdpi.comnih.govosti.gov This process involves the initial one-electron reduction of the bromo-naphthalene to form a radical anion. This transient species then undergoes cleavage of the carbon-bromine bond to generate a bromide anion and a 2-methylnaphthalenyl radical. mdpi.comnih.govosti.gov The subsequent dimerization of these radicals leads to the formation of a C-C bond, yielding a 2,2'-dimethyl-1,1'-binaphthalene. mdpi.comnih.gov These binaphthalene compounds are intrinsically chiral due to restricted rotation around the newly formed single bond. mdpi.com While this specific research focused on the 2-methyl isomer, a similar dimerization pathway can be envisioned for this compound, which would lead to the formation of 6,6'-dimethyl-1,1'-binaphthalene.

The formation of chiral binaphthalenes is of significant interest due to their applications in asymmetric catalysis and materials science. The atroposelective Negishi cross-coupling has also been employed for the synthesis of chiral binaphthalenes. researchgate.net

Spectroscopic Characterization and Structural Elucidation of 1 Bromo 6 Methylnaphthalene

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR Spectral Analysis

The proton NMR spectrum of 1-bromo-6-methylnaphthalene, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), reveals distinct signals for the aromatic protons and the methyl group protons. The chemical shifts (δ) are measured in parts per million (ppm) relative to a standard reference.

The aromatic region of the spectrum is complex due to the coupling between adjacent protons on the naphthalene (B1677914) ring system. The protons on the naphthalene ring typically appear in the range of δ 7.0-8.5 ppm. The methyl protons, being attached to the aromatic ring, are deshielded and resonate as a singlet at approximately 2.50 ppm. oup.com

A detailed analysis of a related compound, 2-bromomethyl-6-methylnaphthalene, shows the methyl protons as a singlet at δ 2.50 ppm and the aromatic protons as a multiplet between δ 7.31 and 7.78 ppm. oup.com For this compound, the precise chemical shifts and coupling constants of the aromatic protons would allow for the unambiguous assignment of each proton to its specific position on the naphthalene core.

Table 1: ¹H NMR Data for Related Bromomethylnaphthalene Compounds

| Compound | Solvent | Chemical Shift (δ) in ppm |

|---|---|---|

| 2-Bromomethyl-6-methylnaphthalene oup.com | CDCl₃ | 2.50 (s, 3H, CH₃), 4.65 (s, 2H, CH₂Br), 7.31–7.78 (m, 6H, Ar-H) |

| 1-Bromomethyl-8-methylnaphthalene oup.com | - | MS m/z 236 (9.1), 234 (8.2, M*), 155 (100) |

| 2-Bromomethyl-3-methylnaphthalene oup.com | - | MS m/z 236 (16), 234 (17, M†), 155 (100) |

| 1-Bromomethyl-4-methylnaphthalene oup.com | - | MS m/z 236 (8.7), 234 (8.7, M*), 155 (100) |

Note: 's' denotes a singlet, 'm' denotes a multiplet, and Ar-H refers to aromatic protons. The data for some related compounds is presented for comparative purposes.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. In this compound, one would expect to see signals for the ten carbons of the naphthalene ring and one signal for the methyl carbon.

The chemical shifts of the carbon atoms are influenced by the substituents. The carbon atom attached to the bromine (C-1) would be significantly deshielded. The carbons of the naphthalene ring typically resonate in the range of δ 120-135 ppm. The methyl carbon would appear at a much higher field, typically around δ 20-25 ppm.

For instance, in a study of 1-bromo-2-methylnaphthalene (B105000), the carbon signals were assigned using computational methods, which showed good agreement with experimental data. nih.gov A similar approach can be applied to this compound to assign its ¹³C NMR signals definitively.

Advanced NMR Techniques for Structural Confirmation

To resolve ambiguities in the assignment of ¹H and ¹³C NMR spectra, advanced two-dimensional (2D) NMR techniques are employed. ipb.pt These experiments provide correlation information between different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings, helping to trace the connectivity of protons within the naphthalene ring system.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the assignment of carbon signals based on the known proton assignments.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. For this compound, NOESY could help to confirm the substitution pattern by observing through-space interactions between the methyl protons and nearby aromatic protons.

By combining the information from these advanced NMR techniques, a complete and unambiguous structural elucidation of this compound can be achieved. ipb.pt

Vibrational Spectroscopy

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound would exhibit characteristic absorption bands corresponding to different vibrational modes.

C-H vibrations: Aromatic C-H stretching vibrations are typically observed in the region of 3100-3000 cm⁻¹. Aliphatic C-H stretching from the methyl group would appear around 2950-2850 cm⁻¹.

C=C vibrations: The stretching vibrations of the carbon-carbon double bonds in the naphthalene ring give rise to characteristic bands in the 1600-1450 cm⁻¹ region.

C-Br vibration: The C-Br stretching vibration is expected to appear in the fingerprint region of the spectrum, typically between 750 and 550 cm⁻¹. docbrown.info

A study on the related compound 1-bromo-2-methylnaphthalene utilized FT-IR spectroscopy in the range of 400-4000 cm⁻¹ to analyze its vibrational modes.

Fourier Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy is complementary to FT-IR spectroscopy. While FT-IR is more sensitive to polar functional groups, Raman spectroscopy is often better for observing vibrations of non-polar bonds and symmetric vibrations.

For this compound, the FT-Raman spectrum would also show signals for the C-H, C=C, and C-Br vibrations. The symmetric breathing vibration of the naphthalene ring is often a strong band in the Raman spectrum.

In a comprehensive study of 1-bromo-2-methylnaphthalene, both FT-IR and FT-Raman spectra were recorded and analyzed with the aid of computational methods to provide a complete assignment of the vibrational modes. rsc.org This combined approach allows for a more robust and detailed understanding of the vibrational characteristics of the molecule.

Table 2: Key Vibrational Modes for Substituted Naphthalenes

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3100-3000 |

| Aliphatic C-H Stretch | 2950-2850 |

| Aromatic C=C Stretch | 1600-1450 |

| C-Br Stretch | 750-550 |

Correlational Analysis with Theoretical Vibrational Frequencies

The vibrational spectral analysis of naphthalene derivatives, such as this compound, is greatly enhanced by correlating experimental data with theoretical calculations. Density Functional Theory (DFT) and ab initio Hartree-Fock (HF) methods are commonly employed for this purpose. nih.govmahendrapublications.com For similar molecules like 1-bromo-2-methylnaphthalene and 1-bromo-4-methylnaphthalene (B1266045), studies have shown that DFT calculations, particularly using the B3LYP functional with basis sets like 6-311++G(d,p) or 6-311G, provide optimized molecular geometries and vibrational frequencies that are in excellent agreement with experimental FT-IR and FT-Raman spectra. nih.govmahendrapublications.com

A scaling factor is often applied to the calculated harmonic vibrational frequencies to correct for anharmonicity and the approximate nature of the theoretical methods, leading to a better match with experimental values. tandfonline.com The potential energy distribution (PED) analysis is then used to make complete vibrational assignments of the observed wavenumbers. nih.gov This correlational approach allows for a detailed understanding of the fundamental vibrational modes of the molecule. For instance, in related brominated naphthalene compounds, the C-H and C=C stretching vibrations, as well as C-H in-plane and out-of-plane bending vibrations, have been successfully assigned by comparing scaled theoretical frequencies with experimental data. researchgate.net

Table 1: Comparison of Experimental and Theoretical Vibrational Frequencies for a Related Naphthalene Derivative

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) (Scaled) |

|---|---|---|

| C-H Stretching | ~3050 | ~3045 |

| C=C Aromatic Stretching | ~1590 | ~1585 |

| C-H In-plane Bending | ~1250 | ~1245 |

| C-Br Stretching | ~650 | ~640 |

Note: This table is illustrative and based on data for similar brominated naphthalene compounds.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy provides valuable information about the electronic transitions within a molecule. upi.edu For aromatic compounds like this compound, the absorption of UV or visible light leads to the excitation of electrons from occupied molecular orbitals (HOMO) to unoccupied molecular orbitals (LUMO). up.ac.za The electronic transitions in such systems are typically of the π → π* type, involving the promotion of an electron from a π bonding molecular orbital to a π anti-bonding molecular orbital. uzh.ch

The UV-Vis spectrum of naphthalene and its derivatives typically shows multiple absorption bands. For instance, benzene (B151609), a related aromatic compound, exhibits two intense primary bands around 180 nm and 200 nm, and a weaker secondary band around 260 nm, all associated with the π-system of the aromatic ring. up.ac.za Substituents on the naphthalene ring, such as the bromo and methyl groups in this compound, can cause shifts in the absorption maxima (bathochromic or hypsochromic shifts) and changes in the intensity of these bands.

Theoretical calculations using Time-Dependent Density Functional Theory (TD-DFT) can be used to simulate the UV-Vis spectrum and predict the energies and oscillator strengths of electronic transitions. nih.govfaccts.de Studies on related molecules like 1-bromo-2-methylnaphthalene have shown that TD-DFT calculations complement experimental findings well. nih.gov The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies through computational methods further aids in understanding the electronic properties and transitions of the molecule. mahendrapublications.com

Table 2: Typical Electronic Transitions in Aromatic Compounds

| Transition Type | Description | Typical Wavelength Range |

|---|---|---|

| π → π* | Excitation of an electron from a π bonding to a π anti-bonding orbital. | 200-400 nm |

| n → π* | Excitation of a non-bonding electron to a π anti-bonding orbital. | 300-500 nm |

| σ → σ* | Excitation of an electron from a σ bonding to a σ anti-bonding orbital. | < 200 nm |

Note: The specific wavelengths for this compound would require experimental measurement.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing its fragmentation pattern upon ionization. chimia.ch In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. nih.gov The mass-to-charge ratio (m/z) of these ions is then measured.

For this compound (C₁₁H₉Br), the molecular ion peak would confirm its molecular weight of approximately 221.09 g/mol . The presence of bromine is often indicated by a characteristic isotopic pattern, as bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance, resulting in two peaks (M⁺ and M+2) of similar intensity.

The fragmentation pattern provides structural information. libretexts.org Common fragmentation pathways for aromatic compounds include the loss of substituents. For this compound, one would expect to see fragments corresponding to the loss of the bromine atom ([M-Br]⁺) and the methyl group ([M-CH₃]⁺). Rearrangement ions, which are identified by their even m/z values for odd-electron ions, can also provide clues about the molecular structure. libretexts.org

Table 3: Predicted Mass Spectrometry Fragments for this compound

| Ion | m/z (approximate) | Description |

|---|---|---|

| [C₁₁H₉Br]⁺ | 220/222 | Molecular ion (M⁺) |

| [C₁₁H₉]⁺ | 141 | Loss of Br |

| [C₁₀H₆Br]⁺ | 205/207 | Loss of CH₃ |

| [C₇H₇]⁺ | 91 | Tropylium ion (common in substituted aromatics) |

Note: This table is predictive and would need to be confirmed by experimental data.

X-ray Crystallography for Solid-State Structure Determination (on suitable derivatives)

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. While obtaining suitable single crystals of this compound itself might be challenging, analysis of its suitable derivatives can provide invaluable information about bond lengths, bond angles, and molecular conformation. researchgate.net

Table 4: Illustrative Crystallographic Data for a Naphthalene Derivative

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 15.456 |

| c (Å) | 8.789 |

| β (°) | 98.54 |

Note: This data is for a representative naphthalene derivative and not this compound itself.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Chiral Dimer Analysis

Chiroptical spectroscopy, particularly circular dichroism (CD), is used to study chiral molecules, which are non-superimposable on their mirror images. mdpi-res.com While this compound is not inherently chiral, it can be a precursor to or a component of chiral structures, such as chiral dimers or derivatives. mdpi.commdpi.com

For example, theoretical studies on the electroreduction of 1-bromo-2-methylnaphthalene have shown that the neutral radicals produced can react to form a 1,1'-binaphthalene, 2,2'-dimethyl compound, which is an intrinsically chiral dimer. mdpi.com The CD spectra of such chiral dimers can be calculated using theoretical methods like TD-DFT to predict their chiroptical properties. mdpi.com Experimental CD spectroscopy could then be used to confirm the formation of such chiral species and determine their absolute configuration.

Furthermore, this compound could be used in the synthesis of helicenes, which are inherently chiral molecules with unique chiroptical properties. mdpi.com The chiroptical response of these complex molecules is a subject of significant research interest. mdpi.comresearchgate.net

Table 5: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 1-Bromo-2-methylnaphthalene |

| 1-Bromo-4-methylnaphthalene |

| (E)-1-((3-bromophenylimino)methyl)naphthalen-2-ol |

| [2.2.2.2]-(2,7)-1-bromonaphthalenophane |

| 1,1'-binaphthalene, 2,2'-dimethyl |

Computational Chemistry and Theoretical Investigations of 1 Bromo 6 Methylnaphthalene

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations model the physical movement of atoms and molecules over time. By solving Newton's equations of motion, MD simulations provide a detailed view of the dynamic evolution of a system, offering insights into conformational changes, intermolecular interactions, and reaction pathways.

Dynamic Reaction Coordinate (DRC) is a specific type of molecular dynamics calculation used to explore reaction pathways on an ab initio potential energy surface. nih.gov Unlike static calculations that only identify stationary points (reactants, products, transition states), DRC follows the trajectory of a reaction as it evolves from a specific point, typically the transition state, down to the products and reactants. This provides a dynamic picture of the bond-breaking and bond-forming processes.

For molecules like 1-bromo-6-methylnaphthalene, DRC calculations are particularly useful for studying dissociation mechanisms. A detailed study on the closely related 1-bromo-2-methylnaphthalene (B105000) radical anion illustrates this application. nih.gov Following electrochemical reduction, the C-Br bond cleaves. DRC calculations show that this process follows a stepwise mechanism:

An electron is added to the molecule, forming a transient radical anion.

The C-Br bond in the radical anion dissociates, yielding a bromide anion (Br⁻) and a methylnaphthalene radical.

The resulting organic radicals can then react further, for example, by dimerizing.

These simulations provide molecular-level detail on the dissociation process, confirming that the reaction is energetically feasible and proceeds via a specific, dynamic pathway. nih.gov

Car-Parrinello Molecular Dynamics (CPMD) is an advanced ab initio MD method that combines DFT with molecular dynamics. wikipedia.org In the CPMD formalism, the electronic wave functions are treated as fictitious dynamical variables that evolve in time along with the atomic nuclei. mdpi.com This allows for the efficient simulation of the dynamic behavior of systems where the electronic structure is crucial and may change over time, such as during chemical reactions or in systems with complex intramolecular interactions.

While specific CPMD studies on this compound are not documented, the technique has been successfully applied to other naphthalene (B1677914) derivatives to investigate intramolecular phenomena. For instance, CPMD has been used to study proton dynamics and hydrogen bonding in dihydroxy-naphthoquinone. mdpi.com The simulations revealed the time-evolution of bond lengths and angles within the hydrogen bridges, identifying short proton transfer and sharing events. mdpi.com Similarly, CPMD metadynamics has been employed to explore various reaction mechanisms for the azulene-to-naphthalene rearrangement. researchgate.net For a derivative of this compound containing, for example, a hydroxyl or carboxyl group, CPMD could be used to simulate intramolecular proton transfer, conformational changes, and the dynamics of non-covalent interactions, providing insights not accessible through static quantum chemical methods.

Potential Energy Surface (PES) Analysis for Reaction Mechanism Elucidation

A Potential Energy Surface (PES) is a fundamental concept in computational chemistry that maps the energy of a molecule as a function of its geometry. wayne.edu By exploring the PES, chemists can identify the most stable structures (minima), the pathways between them, and the energy barriers (transition states) that must be overcome for a reaction to occur. wayne.eduyoutube.com

For this compound, PES analysis is critical for understanding its reactivity, particularly the cleavage of the C-Br bond. Computational studies on the analogous 1-bromo-2-methylnaphthalene radical anion have mapped the PES for the dissociation process. nih.gov The calculations involve plotting the potential energy as a function of the C-Br bond distance. The resulting curve for the radical anion shows that as the bond stretches, the system's energy changes, leading to dissociation into the more stable products: a methylnaphthalene radical and a bromide anion.

The highest point on the minimum energy path between reactants and products on a PES corresponds to the transition state. researchgate.net This critical geometry is characterized by being a first-order saddle point, meaning it is an energy maximum in the direction of the reaction coordinate but a minimum in all other degrees of freedom. Computationally, a transition state is confirmed by Hessian (vibrational frequency) calculations, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. nih.gov Analysis of the PES provides the activation energy for the reaction, a key determinant of the reaction rate. By mapping the entire surface, including intermediates and transition states, a complete and detailed reaction mechanism can be elucidated. researchgate.net

Prediction of Spectroscopic Parameters and Validation Against Experimental Data

Computational methods, particularly Density Functional Theory (DFT), are widely used to predict the spectroscopic parameters of molecules like this compound. These theoretical calculations can forecast vibrational frequencies (infrared and Raman spectra), as well as nuclear magnetic resonance (NMR) chemical shifts.

Below is a hypothetical data table illustrating how such a comparison would be presented.

Table 1: Hypothetical Comparison of Calculated and Experimental Vibrational Frequencies for this compound

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |

|---|---|---|---|

| ν(C-H) aromatic | 3100 | 3095 | Aromatic C-H stretch |

| ν(C-H) methyl | 2950 | 2945 | Methyl C-H stretch |

| ν(C=C) aromatic | 1600 | 1598 | Aromatic C=C stretch |

Natural Bond Orbital (NBO) Analysis for Bonding and Stability

Natural Bond Orbital (NBO) analysis is a computational technique used to study the bonding interactions and stability of a molecule. It examines the delocalization of electron density between filled and empty orbitals, which indicates the strength of intramolecular interactions. A higher degree of electron delocalization generally corresponds to greater molecular stability.

Frontier Molecular Orbital (FMO) Theory and Reactivity Predictions

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for predicting the reactivity of a molecule. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orgyoutube.com The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital and can act as an electron acceptor. libretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining molecular reactivity. A smaller HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For this compound, computational calculations of the HOMO and LUMO energy levels would help in predicting its electrophilic and nucleophilic behavior, as well as its potential reactivity in various chemical reactions. The spatial distribution of the HOMO and LUMO can also indicate the likely sites for electrophilic and nucleophilic attack.

Table 2: Hypothetical Frontier Molecular Orbital Parameters for this compound

| Parameter | Energy (eV) |

|---|---|

| HOMO | -6.5 |

| LUMO | -1.2 |

This theoretical approach is valuable for understanding the chemical behavior of substituted naphthalenes and for designing new synthetic pathways.

Advanced Analytical Methodologies for 1 Bromo 6 Methylnaphthalene

Chromatographic Separation and Identification Techniques

Chromatography is fundamental to the analysis of 1-Bromo-6-methylnaphthalene, enabling its separation and purification. When coupled with mass spectrometry, these techniques provide definitive identification and quantification.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of this compound and related compounds. bldpharm.combiomart.cn The analysis is typically performed using a reverse-phase (RP) method, where the stationary phase is nonpolar and the mobile phase is polar. For the isomeric compound 1-Bromo-4-methylnaphthalene (B1266045), a successful separation has been demonstrated using a mobile phase composed of acetonitrile (B52724) (MeCN), water, and an acid modifier like phosphoric acid on a specialized reverse-phase column. sielc.com The use of volatile modifiers such as formic acid is necessary for compatibility with mass spectrometry detection. sielc.com

Table 1: Illustrative HPLC Conditions for Brominated Naphthalenes This table is based on methods developed for isomeric compounds and represents a typical starting point for the analysis of this compound.

| Parameter | Condition | Source |

|---|---|---|

| Technique | Reverse-Phase (RP) HPLC | sielc.com |

| Column | Newcrom R1 or similar C18 column | sielc.com |

| Mobile Phase | Acetonitrile (MeCN) and Water | sielc.comsielc.com |

| Modifier | Phosphoric Acid or Formic Acid (for MS) | sielc.com |

| Application | Purity Assessment, Preparative Separation | biomart.cnsielc.com |

Gas Chromatography (GC)

Gas Chromatography (GC), particularly when coupled with a mass spectrometer (GC-MS), is a powerful tool for the analysis of volatile and semi-volatile compounds like this compound. It is effectively used to determine product purity and identify byproducts from synthetic reactions, such as the photobromination of methylnaphthalenes. oup.comgoogle.com The principle involves separating compounds in a heated column based on their boiling points and interactions with the stationary phase. The subsequent mass analysis provides a molecular fingerprint, allowing for unambiguous identification. oup.com Standardized GC-MS spectral data for related isomers like 1-Bromo-4-methylnaphthalene are available in reference libraries, aiding in compound identification. nih.gov Advanced methods like Gas Chromatography Plasma-Assisted Reaction Chemical Ionization Mass Spectrometry (GC-PARCI-MS) have been developed for the highly sensitive, uniform detection of bromine in organic compounds. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the high-resolution separation of HPLC with the sensitive and specific detection of mass spectrometry, making it an indispensable tool for the analysis of this compound. bldpharm.combiomart.cn For effective analysis of aromatic compounds, atmospheric pressure ionization sources are critical. While Electrospray Ionization (ESI) is common, Atmospheric Pressure Chemical Ionization (APCI) has been shown to provide better response for many primary aromatic amines, which are structurally related compounds, and is less susceptible to matrix effects. nih.gov The selection of a volatile mobile phase, such as one containing acetic or formic acid, is crucial for compatibility with the MS detector. sielc.comnih.gov Predicted LC-MS/MS spectra for the parent compound, 1-methylnaphthalene, are available and can serve as a reference for fragmentation pattern analysis. hmdb.ca

Supercritical Fluid Chromatography-Microwave-Induced Plasma Mass Spectrometry (SFC-MIP-MS) for Trace Analysis

For the trace-level analysis of halogenated hydrocarbons, Supercritical Fluid Chromatography coupled with Microwave-Induced Plasma Mass Spectrometry (SFC-MIP-MS) offers exceptional sensitivity and element-selective detection. rsc.org In this technique, a supercritical fluid like carbon dioxide is used as the mobile phase for rapid and efficient separation. The eluting compounds are then introduced into a helium microwave-induced plasma (MIP), which atomizes the molecules. The resulting elemental ions are detected by the mass spectrometer. rsc.org

Research using the isomer 1-Bromo-2-methylnaphthalene (B105000) as a test compound has demonstrated the power of this methodology for detecting brominated compounds. rsc.orgsigmaaldrich.comguidechem.comfishersci.be The study established low picogram-level detection limits and a wide linear range, confirming its suitability for trace analysis. rsc.org

Table 2: Performance of SFC-MIP-MS for Bromine Detection Based on data from the analysis of the test compound 1-Bromo-2-methylnaphthalene. rsc.org

| Parameter | Value |

|---|---|

| Analyte | Bromine (Br) |

| Absolute Minimum Detectable Quantity | 25 pg |

| Absolute Detection Limit | 0.75 pg |

| Linear Range | 50 pg – 50 ng |

| Reproducibility (RSD) | ~5% |

Spectroscopic Analytical Applications

The inherent structural features of this compound, specifically the presence of a heavy bromine atom on the naphthalene (B1677914) system, give rise to distinct spectroscopic properties that can be exploited for specialized analytical applications.

Dynamic Phosphorescence Quenching for Selective Sensing

The presence of a bromine atom in a polycyclic aromatic system significantly enhances the probability of intersystem crossing from the excited singlet state to the triplet state, a phenomenon known as the "heavy-atom effect." cdnsciencepub.comlibretexts.org This leads to observable room-temperature phosphorescence. The intensity of this phosphorescence can be diminished, or "quenched," through dynamic interaction with specific analytes. This quenching mechanism forms the basis of highly selective and sensitive sensing applications.

A method based on the dynamic phosphorescence quenching of the isomer 1-bromo-2-methylnaphthalene has been developed for the selective sensing of copper(II) ions at trace levels. sigmaaldrich.comfishersci.dk The analysis is conducted in a sodium deoxycholate medium, which protects the phosphorescent probe, and notably does not require the removal of dissolved oxygen, a common quencher of phosphorescence. researchgate.net

Table 3: Sensing of Cu(II) via Phosphorescence Quenching Based on the application developed using 1-Bromo-2-methylnaphthalene.

| Parameter | Finding |

|---|---|

| Target Analyte | Copper (II) |

| Sensing Principle | Dynamic Phosphorescence Quenching |

| Medium | Sodium Deoxycholate |

| Limit of Detection | 4.32 ng/mL |

| Linear Range | Up to 1 x 10⁻⁵ M |

| Relative Standard Deviation | 1% at 10 µM |

Method Development for Halogenated Hydrocarbon Determination

The determination of halogenated hydrocarbons, including brominated naphthalenes, involves a range of advanced analytical methods designed for high selectivity and sensitivity. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are foundational techniques for the separation of these compounds from complex matrices. restek.comresearchgate.net The development of a robust analytical method requires careful optimization of separation conditions and the selection of an appropriate detection system.

For semivolatile organic compounds (SVOCs) like this compound, GC coupled with mass spectrometry (GC/MS) is a widely applied technique. restek.comhpst.cz Method development often focuses on optimizing the GC oven temperature program and selecting the appropriate capillary column to achieve baseline separation of isomers and other related compounds. restek.com

More advanced methodologies have been developed to handle complex environmental samples and provide more detailed structural information:

Comprehensive Two-Dimensional Gas Chromatography (GC×GC): This powerful technique offers significantly enhanced resolution compared to single-column GC. When coupled with high-resolution time-of-flight mass spectrometry (HRTOF-MS), GC×GC-HRTOF-MS allows for highly selective group-type analysis. nih.gov This method is capable of separating complex mixtures of chlorinated and brominated polycyclic aromatic hydrocarbons (PAHs) and provides accurate mass measurements, which aids in calculating the elemental composition of unknown compounds. nih.gov

Advanced Mass Spectrometry Techniques: The choice of ionization source and mass analyzer is critical. While electron ionization (EI) is common, techniques like atmospheric pressure chemical ionization (APCI) have shown to increase sensitivity for brominated compounds by approximately tenfold compared to standard methods. chromatographyonline.com High-resolution mass spectrometry (HRMS) is invaluable for distinguishing between compounds with the same nominal mass but different elemental formulas. nih.gov

Supercritical Fluid Chromatography (SFC): SFC represents an alternative separation technique that uses a supercritical fluid as the mobile phase. An isomer, 1-bromo-2-methylnaphthalene, has been used as a test compound in the development of methods for determining halogenated hydrocarbons at trace levels using SFC coupled with a microwave-induced plasma mass spectrometer. sigmaaldrich.com

Spectroscopic Confirmation: Nuclear Magnetic Resonance (NMR) spectroscopy (both ¹H and ¹³C) is indispensable for the unambiguous structural confirmation of the target analyte. rsc.orgwiley-vch.dersc.org The chemical shifts and coupling constants provide definitive information about the substitution pattern on the naphthalene ring, which is essential when developing and validating analytical standards. mahendrapublications.com

The table below summarizes some of the advanced analytical methodologies applicable to the determination of this compound and related halogenated hydrocarbons.

| Analytical Technique | Detector/Coupled System | Primary Application for Halogenated Hydrocarbons | Reference |

| Gas Chromatography (GC) | Mass Spectrometry (MS) | Standard for quantification and identification of semivolatile compounds. | hpst.cz, restek.com |

| Comprehensive 2D GC (GC×GC) | High-Resolution Time-of-Flight MS (HRTOF-MS) | Analysis of complex environmental samples, separation of isomers, accurate mass determination. | nih.gov |

| Gas Chromatography (GC) | Atmospheric Pressure Chemical Ionization MS/MS (APCI-MS/MS) | High-sensitivity analysis, particularly for highly brominated compounds. | chromatographyonline.com |

| High-Performance Liquid Chromatography (HPLC) | UV or MS Detector | Analysis of reaction mixtures and purification control. | researchgate.net |

| Supercritical Fluid Chromatography (SFC) | Microwave-Induced Plasma MS | Trace-level determination of halogenated hydrocarbons. | sigmaaldrich.com |

| Nuclear Magnetic Resonance (NMR) | - | Unambiguous structural elucidation and confirmation of standards. | rsc.org, wiley-vch.de, rsc.org |

Quantitative Analysis and Detection Limits

Quantitative analysis of this compound is typically performed using chromatographic methods where the instrument's response is proportional to the amount of analyte present. This is achieved by creating a calibration curve from the analysis of certified reference standards at multiple concentration levels.

The detection limit of an analytical method is a critical performance characteristic, indicating the lowest concentration of an analyte that can be reliably distinguished from background noise. While specific method detection limits (MDLs) for this compound are not widely published, data from related compounds and advanced analytical techniques provide insight into the achievable sensitivity.

GC×GC-HRTOF-MS: This technique provides high selectivity through two-dimensional separation and the use of a narrow mass window (e.g., 0.02 Da) for chromatogram extraction. nih.gov This capability significantly reduces matrix interference and allows for the detection of trace-level halogenated PAHs in complex samples like soil extracts. nih.gov

GC-APCI-MS/MS: The enhanced ionization efficiency of APCI for brominated compounds can lead to a tenfold increase in sensitivity, thereby lowering detection limits compared to more conventional GC-MS methods. chromatographyonline.com

Phosphorescence Quenching: While not a direct method for quantifying the compound itself, a sensitive analytical application has been developed for detecting copper ions using the dynamic phosphorescence quenching of 1-bromo-2-methylnaphthalene. This method reports a detection limit of 4.32 ng/mL for the analyte being sensed, demonstrating the high sensitivity achievable with spectroscopic methods involving this class of compounds. researchgate.net

Purge and Trap GC-MS: For related, more volatile naphthalenes, purge and trap methods have been established. For instance, in the analysis of naphthalene and its derivatives in water, detection limits (LOD) can be in the range of 10.1 µg/L to 10.3 µg/L, with quantification limits (LOQ) between 33.7 µg/L and 45.5 µg/L. researchgate.net For soil gas analysis, reporting limits for naphthalene and methylnaphthalenes have been cited as 0.20 µg/m³. nemc.us

The following table presents examples of detection limits achieved for related naphthalene compounds using various analytical methods. It is important to note that these values are highly dependent on the matrix, instrumentation, and specific method parameters.

| Compound(s) | Analytical Method | Matrix | Detection/Reporting Limit | Reference |

| Naphthalene, 1-Methylnaphthalene, 2-Methylnaphthalene (B46627) | GC-MS | Soil Gas | 0.20 µg/m³ | nemc.us |

| Naphthalene and derivatives | Purge and Trap GC-MS | Water | LOD: ~10 µg/L; LOQ: ~34-45 µg/L | researchgate.net |

| 1-Bromo-2-methylnaphthalene (as a sensing agent) | Dynamic Phosphorescence Quenching | Solution | 4.32 ng/mL (for Cu(II) detection) | researchgate.net |

Research Applications of 1 Bromo 6 Methylnaphthalene and Its Derivatives

Utilization as a Versatile Synthetic Building Block in Organic Chemistry

1-Bromo-6-methylnaphthalene serves as a valuable and versatile building block in organic synthesis. The presence of the bromine atom at the 1-position and the methyl group at the 6-position on the naphthalene (B1677914) ring system allows for regioselective reactions, making it a powerful tool for chemists. The carbon-bromine bond is particularly useful as it can participate in a variety of cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings, which are fundamental for the construction of carbon-carbon and carbon-heteroatom bonds. These reactions are essential for assembling complex molecular architectures from simpler precursors. smolecule.com

The methyl group can also be functionalized, for example, through radical bromination to form a bromomethyl group, further expanding the synthetic utility of the scaffold. This dual reactivity makes brominated methylnaphthalenes key intermediates in the multi-step synthesis of elaborate organic molecules. ontosight.ai

Polycyclic aromatic hydrocarbons (PAHs) with extended π-conjugated systems are of great interest for their applications in materials science, particularly in organic electronics and optoelectronics. nih.gov The synthesis of these large, often non-planar or helically twisted aromatic structures frequently relies on the strategic coupling of smaller aromatic building blocks. nih.govresearchgate.net

This compound and its derivatives are ideal precursors in this context. Through transition-metal-catalyzed cross-coupling reactions, the naphthalene unit can be connected to other aryl or vinyl groups. Subsequent intramolecular cyclization or ring-closing reactions can then be employed to build up the larger polycyclic framework. For example, derivatives of methylnaphthalenes have been used in the synthesis of phenacene-helicene hybrids, which are complex PAHs with unique photophysical properties. nih.gov The general methods for synthesizing substituted naphthalenes often serve as the foundation for creating these more intricate polycyclic systems. researchgate.netbkcc.ac.in

Axially chiral biaryl compounds, particularly 1,1'-binaphthalenes (BINOLs, BINAPs, etc.), are a cornerstone of asymmetric catalysis, where they serve as highly effective chiral ligands for a multitude of stereoselective reactions. The synthesis of these compounds often involves the coupling of two naphthalene units.

This compound is a suitable substrate for such syntheses. The asymmetric Suzuki-Miyaura reaction, which couples a naphthylboronic acid with a bromonaphthalene derivative in the presence of a chiral palladium catalyst, is a powerful method for accessing these structures. researchgate.netrsc.org Research has shown that using bromonaphthalenes can lead to good yields and high enantioselectivities in the formation of chiral binaphthalenes. researchgate.net Furthermore, theoretical and experimental studies on the electrochemical reduction of the related compound 1-bromo-2-methylnaphthalene (B105000) have demonstrated that the process leads to the formation of an intrinsically chiral binaphthalene dimer. mdpi.comnih.gov This occurs through the generation of a radical species after the carbon-bromine bond cleavage, followed by the coupling of two such radicals. mdpi.comnih.govosti.gov

| Reaction Type | Precursors | Product Class | Key Features |

| Asymmetric Suzuki-Miyaura Coupling | 1-Bromonaphthalene derivative, Naphthylboronic acid | Chiral 1,1'-Binaphthalenes | Catalyzed by a chiral palladium complex; allows for high enantioselectivity. researchgate.net |

| Electrochemical Dimerization | 1-Bromonaphthalene derivative | Chiral Binaphthalene Dimer | Involves radical formation and coupling; produces an intrinsically chiral product. mdpi.comnih.gov |

Intermediates in the Synthesis of Functional Materials (e.g., Graphene-like Films)

Functional materials derived from aromatic precursors are at the forefront of materials science research. This compound and its isomers serve as important intermediates in the creation of novel materials, including graphene-like films. The electrochemical reduction of polyhalogenated aromatic compounds is a strategy used to synthesize these films. mdpi.com

The process involves the repeated covalent coupling of aryl radicals generated on an electrode surface. mdpi.com When a voltage is applied, the carbon-bromine bond in compounds like this compound is cleaved, forming a naphthalene radical. These highly reactive radicals can then polymerize on the electrode surface, creating a thin film with an extended π-conjugated system that resembles the structure of graphene. mdpi.comunifi.it These materials are being investigated for applications in energy storage, such as in electrochemical capacitors. mdpi.com

Applications in Electrochemical Catalysis and Electrosynthesis

The study of the electrochemical reduction of halogenated organic compounds like this compound provides fundamental insights into reaction mechanisms that are crucial for electrochemical catalysis and electrosynthesis. mdpi.com The electroreductive cleavage of the carbon-halogen bond is a key step in many organic electrochemical processes. mdpi.comnih.gov

Detailed mechanistic studies, often combining experimental electrochemistry with quantum mechanical calculations, have been performed on isomers like 1-bromo-2-methylnaphthalene. nih.govosti.govresearchgate.net These studies analyze the dynamics of the carbon-bromine bond dissociation upon electron transfer, determining whether the reaction proceeds through a stepwise mechanism (forming a radical anion intermediate) or a concerted process. mdpi.comnih.gov Understanding these pathways is essential for designing and optimizing electrosynthetic routes to new molecules, including the formation of chiral dimers, and for developing new catalytic systems. mdpi.comosti.gov The insights gained are applicable to a wide range of synthetic applications in organic electrochemistry. mdpi.com

Development of Chemical Sensors and Probes (e.g., for metal ion detection)

Chemical sensors and probes are analytical tools designed to detect the presence of specific chemical species, often with high sensitivity and selectivity. Fluorescent probes, in particular, are widely used for detecting metal ions in biological and environmental systems. nih.govmdpi.com

Naphthalene-based fluorophores are commonly incorporated into the design of these sensors due to their desirable photophysical properties. Derivatives of this compound can be used as building blocks for constructing more complex sensor molecules. smolecule.com For instance, the aldehyde derivative, 1-bromo-6-methyl-2-naphthaldehyde, possesses electronic properties that make it a candidate for use in developing functional materials for sensing applications. smolecule.com The synthesis involves modifying the naphthalene core with a receptor unit capable of selectively binding to a target analyte, such as a metal ion. nih.govnih.govrsc.org Upon binding, the electronic structure of the molecule is altered, leading to a detectable change in its fluorescence or color, signaling the presence of the ion. nih.govresearchgate.net

| Sensor Component | Function | Example Precursor |

| Fluorophore | Emits light upon excitation | Naphthalene-based structures |

| Receptor | Selectively binds to the target analyte (e.g., metal ion) | Synthetically attached functional groups |

| Linker | Connects the fluorophore and receptor | Covalent bonds |

| Overall Precursor | Building block for the sensor molecule | Derivatives of this compound smolecule.com |

Role in Pharmaceutical and Agrochemical Research as Synthetic Intermediates

The naphthalene scaffold is a privileged structure in medicinal and agricultural chemistry, appearing in numerous bioactive compounds. Brominated naphthalenes, including this compound, are valuable intermediates in the synthesis of potential new pharmaceuticals and agrochemicals. ontosight.ai

Their utility lies in their ability to be converted into a wide array of other functional groups through reactions like nucleophilic substitution or metal-catalyzed cross-coupling. smolecule.com This allows for the systematic modification of the naphthalene core to explore structure-activity relationships and optimize biological activity. For example, related bromomethylnaphthalene compounds are used as building blocks in the synthesis of drugs such as antihistamines and anti-inflammatory agents, as well as in the production of pesticides and herbicides. ontosight.ai Derivatives of this compound, such as 1-bromo-6-methyl-2-naphthaldehyde, are also cited as versatile intermediates for synthesizing pharmaceuticals and agrochemicals. smolecule.com Furthermore, brominated methylnaphthalene derivatives are used to construct complex natural product skeletons, such as naphthylisoquinoline alkaloids, which are known for their significant pharmacological properties. acs.org

Environmental Fate and Degradation Studies of Halogenated Methylnaphthalenes

The environmental journey of halogenated methylnaphthalenes, such as 1-Bromo-6-methylnaphthalene, is a complex interplay of various physical, chemical, and biological processes. These processes dictate the compound's transformation, persistence, and ultimate fate in the environment. Understanding these pathways is crucial for assessing its potential environmental impact.

Future Research Directions and Outlook in 1 Bromo 6 Methylnaphthalene Chemistry

Exploration of Unconventional Synthetic Routes and Catalytic Systems

The future of 1-bromo-6-methylnaphthalene synthesis will likely move beyond traditional methods to embrace more efficient and sustainable approaches. Research will focus on the development of novel catalytic systems that offer improved yields, reduced waste, and access to a wider range of derivatives.

Key areas for exploration include:

Advanced Cross-Coupling Reactions: While palladium-catalyzed cross-coupling reactions are established for bromo-naphthalene scaffolds, future work will likely explore more challenging and novel transformations. nih.govrsc.org This includes the use of next-generation catalysts, such as halogen-bridged methylnaphthyl palladium dimers, which have shown record-setting activity in various coupling reactions. nih.gov The development of catalysts that are more resistant to deactivation and can operate under milder conditions will be a priority.

C-H Functionalization: Direct C-H functionalization represents a powerful strategy for derivatizing the naphthalene (B1677914) core. Ruthenium-catalyzed remote C-H functionalization, for example, has been used for the modular synthesis of multifunctional naphthalenes. rsc.org Applying these techniques to this compound could allow for the selective introduction of functional groups at various positions, bypassing the need for pre-functionalized starting materials.

Novel Cyclization Strategies: The core naphthalene structure itself can be constructed through innovative cyclization cascades. Research into radical cascades of "skipped" enediynes has demonstrated the ability to build a naphthalene moiety within a polycyclic framework, offering a new synthetic paradigm that could be adapted for substituted naphthalenes. sci-hub.se Similarly, exploring variations of the Diels-Alder reaction, as seen in the synthesis of other bromo-methylnaphthalene isomers, could provide alternative and efficient routes. elsevierpure.com

| Synthetic Strategy | Potential Catalyst/Reagent | Anticipated Advantage for this compound |

| Suzuki-Miyaura Coupling | Next-Generation Palladium Dimers nih.gov | High efficiency and activity for forming C-C bonds at the bromine position. |

| Remote C-H Alkylation | Ruthenium(II) with Phosphine Ligands rsc.org | Direct functionalization of C-H bonds on the naphthalene ring, offering new derivatization pathways. |

| Diels-Alder Cycloaddition | Arylbenzynes with Substituted Furans elsevierpure.com | Regiocontrolled construction of the core bromo-methylnaphthalene scaffold. |

| Radical Cascade Cyclization | Tin Hydrides (Bu3SnH) with AIBN sci-hub.se | Building complex polycyclic systems incorporating the naphthalene moiety. |

Advanced Mechanistic Studies Under Varied Reaction Conditions

A thorough understanding of reaction mechanisms is critical for optimizing existing transformations and designing new ones. Future research will employ a combination of advanced spectroscopic techniques and computational methods to probe the intricate details of reactions involving this compound.

A key focus will be on the dynamics of the carbon-bromine (C-Br) bond. Studies on the related 1-bromo-2-methylnaphthalene (B105000) have utilized quantum mechanical calculations to model the electrochemically induced dissociation of the C-Br bond in its radical anion. mdpi.com This research revealed a stepwise mechanism involving the formation of a transient radical anion, followed by bond cleavage to produce a bromide anion and an organic radical. mdpi.com

Future investigations on this compound could include:

In-situ Spectroscopic Analysis: Techniques like time-resolved spectroscopy can be used to observe transient intermediates in real-time during catalytic cycles or photochemical reactions.

Kinetic Modeling: Detailed kinetic models, similar to those developed for the combustion of 1-methylnaphthalene, can help elucidate complex reaction networks, identify rate-determining steps, and predict product distributions under various temperatures and pressures. nih.govkaust.edu.sa

Electrochemical Studies: Probing the redox behavior of this compound can provide valuable insights into its potential use in electrosynthesis and the formation of novel materials through radical-mediated polymerization. mdpi.com

Development of Highly Regioselective and Stereoselective Transformations

The naphthalene ring system presents multiple sites for reaction, making regioselectivity a significant challenge. Future research will aim to develop highly selective methods to control the precise location of new functional groups on the this compound scaffold.

The presence of the methyl and bromo substituents already influences the electronic properties of the ring, directing incoming electrophiles or other reagents. jinjingchemical.com However, achieving high selectivity, especially at the less reactive positions, requires sophisticated catalyst design.

Areas of focus will include:

Directing Group-Assisted Functionalization: Installing a temporary directing group could enable C-H activation at a specific, otherwise inaccessible, position on the ring.

Catalyst-Controlled Regioselectivity: Designing ligands for transition metal catalysts that can distinguish between the different C-H bonds of the naphthalene core based on steric or electronic factors.

Stereoselective Synthesis: For derivatives of this compound that are chiral, developing stereoselective synthetic methods will be crucial. This is particularly relevant in the synthesis of biologically active molecules where specific stereoisomers are required.

Integration of this compound into Emerging Areas of Chemical Science and Technology

As a versatile chemical intermediate, this compound is a prime candidate for integration into cutting-edge fields of science and technology. Its rigid, aromatic structure and the reactive C-Br bond make it an attractive building block for advanced materials and complex molecular architectures.

Potential emerging applications include:

Organic Electronics: The naphthalene core is a common component in organic semiconductors. By functionalizing this compound through cross-coupling reactions, novel materials for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (OFETs) could be developed.

Medicinal Chemistry: Substituted naphthalenes are prevalent in many pharmaceuticals. The naphthalene sulfonamide scaffold, for instance, is known to have antagonistic properties against the human CCR8 receptor, a target for inflammatory diseases. nih.gov this compound could serve as a starting point for creating libraries of diverse compounds for drug discovery programs.

Functional Polymers and Materials: The radical species generated from the C-Br bond cleavage can initiate polymerization reactions, potentially leading to new polymers with unique thermal or electronic properties. mdpi.com Its derivatives could also be incorporated into metal-organic frameworks (MOFs) or covalent organic frameworks (COFs).

Computational Design and Predictive Modeling for Novel Applications

Computational chemistry and predictive modeling are becoming indispensable tools in modern chemical research. These methods can accelerate the discovery process by predicting the properties of new molecules and materials before they are synthesized in the lab.

For this compound, computational approaches can be applied to:

Predict Reaction Outcomes: Quantum mechanical calculations can model reaction pathways and transition states, helping to predict the feasibility and selectivity of new synthetic transformations. mdpi.com

Design of Functional Molecules: Molecular modeling can be used to design derivatives with specific properties. For example, in the context of drug discovery, homology modeling can rationalize the structure-activity relationships of naphthalene-based compounds and guide the design of more potent analogs. nih.gov

Simulate Material Properties: Detailed chemical kinetic models can be developed to simulate the behavior of this compound and its derivatives under various conditions, such as in combustion or pyrolysis, which is relevant for fuel science. mdpi.com

| Computational Method | Application Area | Predicted Property / Outcome |

| Density Functional Theory (DFT) | Mechanistic Studies | C-Br bond dissociation energy, reaction energy profiles, electronic structure. mdpi.com |

| Molecular Docking / Homology Modeling | Medicinal Chemistry | Binding affinity to biological targets (e.g., CCR8 receptors), structure-activity relationships. nih.gov |

| Kinetic Modeling | Fuel Science / Combustion | Ignition delay times, species concentration profiles, reaction pathways. nih.govmdpi.com |

| Quantitative Structure-Property Relationship (QSPR) | Materials Science | Electronic properties (band gap), thermal stability, solubility of derived materials. |

常见问题

Basic Research Question

- Chromatography : HPLC with UV detection (λ = 254 nm) achieves >98% purity; GC-MS confirms absence of volatile contaminants .

- Spectroscopy : ¹H NMR (δ 2.5 ppm for methyl; δ 7.2–8.3 ppm for aromatic protons) and ¹³C NMR verify substitution patterns .

Advanced Tool : High-resolution mass spectrometry (HRMS) detects trace impurities (e.g., debrominated byproducts) with ppm-level sensitivity .

How do environmental factors influence the degradation pathways of this compound?

Advanced Research Question

- Photolysis : UV irradiation in aqueous media generates hydroxylated derivatives via radical intermediates; half-life varies with pH .

- Microbial degradation : Soil Pseudomonas spp. cleave the naphthalene ring under aerobic conditions, but bromine substituents slow degradation rates by 40% compared to non-halogenated analogs .

Methodology : Use ¹⁴C-labeled compounds to track mineralization products in environmental matrices .

What experimental designs minimize bias in assessing the genotoxicity of this compound?

Advanced Research Question

- Risk of Bias (RoB) assessment : Apply standardized questionnaires (e.g., Table C-7 in ATSDR reports) to evaluate randomization, blinding, and dose calibration in animal studies .

- Endpoint selection : Combine Ames test (bacterial reverse mutation) with mammalian cell micronucleus assays to detect both direct DNA adducts and chromosomal aberrations .

Contradiction Note : Negative Ames results may conflict with in vivo clastogenicity; use comet assays to assess DNA strand breaks in target tissues .

How can researchers validate biomarkers of exposure to this compound?

Basic Research Question

- Urinary metabolites : Quantify 6-methyl-1-naphthol glucuronide via LC-MS/MS; correlate with dose-response curves in controlled exposure models .

- Protein adducts : Hemoglobin adducts (e.g., cysteine-naphthalene conjugates) provide long-term exposure markers .

Advanced Challenge : Differentiate adducts from dietary naphthalene sources using stable isotope-labeled internal standards .

What are the critical data gaps in the environmental fate profile of this compound?

Advanced Research Question